An In-Depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene
An In-Depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene
CAS Number: 38560-96-2
Introduction: A Versatile Building Block in Chemical Synthesis
2-Chloro-1,3-dimethyl-5-nitrobenzene, also known as 2-chloro-5-nitro-m-xylene, is a substituted aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group and ortho/para-directing chloro and methyl groups, imparts a distinct reactivity profile that makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analytical characterization of this compound, with a focus on its practical applications in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38560-96-2 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene | [1] |
| Synonyms | 2-Chloro-5-nitro-m-xylene, 4-Chloro-3,5-dimethylnitrobenzene | |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohol, benzene, and ether. | [2] |
Synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene: A Step-by-Step Protocol
The most direct and industrially scalable synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene is the electrophilic nitration of 2-chloro-m-xylene.[3] The methyl groups are activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The position of nitration is determined by the interplay of these directing effects.
Experimental Protocol: Nitration of 2-Chloro-m-xylene
This protocol is a generalized procedure based on established methods for the nitration of aromatic compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-m-xylene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2-chloro-m-xylene to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-m-xylene in sulfuric acid, maintaining the reaction temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[4]
-
Filter the solid product and wash it thoroughly with cold water to remove residual acid.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Chloro-1,3-dimethyl-5-nitrobenzene.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
Caption: Workflow for the synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-1,3-dimethyl-5-nitrobenzene is primarily dictated by the nitro group, which can be readily reduced to an amino group. This transformation is a cornerstone of its utility in medicinal chemistry, as the resulting aniline derivative serves as a versatile precursor for the synthesis of a wide array of bioactive molecules.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step in utilizing 2-Chloro-1,3-dimethyl-5-nitrobenzene as a synthetic intermediate. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.
Experimental Protocol: Reduction to 3-Chloro-2,6-dimethylaniline
Materials:
-
2-Chloro-1,3-dimethyl-5-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-1,3-dimethyl-5-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the product into diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2,6-dimethylaniline.
-
The product can be purified by distillation or chromatography.
Caption: Key transformation of 2-Chloro-1,3-dimethyl-5-nitrobenzene for drug synthesis.
The resulting 3-chloro-2,6-dimethylaniline is a valuable building block for the synthesis of various pharmaceutical compounds. The amino group can be further functionalized to introduce diverse pharmacophores, and the chloro and methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules, including anti-inflammatory and anti-cancer agents.
Safety and Handling
As with all nitroaromatic and chlorinated compounds, 2-Chloro-1,3-dimethyl-5-nitrobenzene should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Methods for Characterization and Quality Control
The purity and identity of 2-Chloro-1,3-dimethyl-5-nitrobenzene are crucial for its successful application in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like 2-Chloro-1,3-dimethyl-5-nitrobenzene. It provides both qualitative and quantitative information.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like acetone or dichloromethane (e.g., 1 mg/mL).[7]
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[7]
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split or Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min |
| MS Detector | Mass Spectrometer (e.g., Agilent 5977) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-300 m/z |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds and can be readily adapted for 2-Chloro-1,3-dimethyl-5-nitrobenzene.
Sample Preparation:
Similar to GC-MS, prepare a stock solution and calibration standards in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) |
Conclusion
2-Chloro-1,3-dimethyl-5-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis, coupled with the reactivity of its nitro group, makes it an attractive starting material for the creation of complex molecular structures. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies.
References
-
PubChem. 2-Chloro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 2-chloronitrobenzene. [Link]
-
Schenzle, A., et al. (2003). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 185(1), 248-257. [Link]
-
Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2099-2105. [Link]
-
PubChem. 2-Chloro-5-nitrobenzene-1,3-dicarboxylic acid. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
- Google Patents.
- Google Patents.
-
INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]
- Google Patents. A kind of preparation method of 2-chloro-5-nitro-toluene.
-
Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
U.S. Department of Health and Human Services. Toxicological Profile for 1,3-Dinitrobenzene. [Link]
-
National Center for Biotechnology Information. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. [Link]
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
-
Filo. How are products formed in nitration of m xylene? [Link]
-
Agilent. Safety Data Sheet: 1,3-Dimethyl-2-nitrobenzene Standard. [Link]
-
National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
HCI. o-Nitro Chloro Benzene. [Link]
-
Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. [Link]
Sources
- 1. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2.imimg.com [2.imimg.com]
- 3. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
